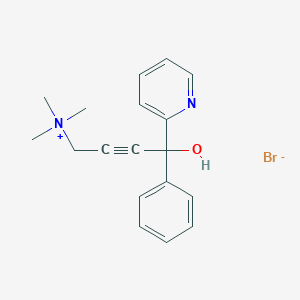

(4-Hydroxy-4-phenyl-4-(2-pyridyl)-2-butynyl)trimethylammonium bromide

Description

Properties

CAS No. |

2110-33-0 |

|---|---|

Molecular Formula |

C18H21BrN2O |

Molecular Weight |

361.3 g/mol |

IUPAC Name |

(4-hydroxy-4-phenyl-4-pyridin-2-ylbut-2-ynyl)-trimethylazanium;bromide |

InChI |

InChI=1S/C18H21N2O.BrH/c1-20(2,3)15-9-13-18(21,16-10-5-4-6-11-16)17-12-7-8-14-19-17;/h4-8,10-12,14,21H,15H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

ITUWZGNLDNDFGV-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CC#CC(C1=CC=CC=C1)(C2=CC=CC=N2)O.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthesis via Alkynyl Piperazine Derivatives and Catalytic Hydrogenation

A key method involves the preparation of an intermediate alkynyl piperazine derivative, followed by catalytic hydrogenation to obtain the quaternary ammonium salt.

Step 1: Formation of Alkynyl Piperazine Intermediate

The reaction starts with 1-(4-chlorobutyl)-4-(2-pyrimidyl)piperazine, which undergoes substitution with a propine derivative (alkyne-containing compound) under reflux in propyl carbinol for approximately 16 hours. This step yields an intermediate with a 70% yield after crystallization.

Step 2: Catalytic Hydrogenation

The intermediate is subjected to hydrogenation using palladium on carbon (Pd/C) or Raney nickel catalysts in an inert organic solvent, preferably lower aliphatic alcohols like methanol or ethanol. Hydrogenation is carried out at room temperature and atmospheric pressure until hydrogen uptake ceases (e.g., 2 molar equivalents of hydrogen). This step converts the alkynyl moiety into the desired saturated or partially saturated form.

Step 3: Isolation

Post-reaction, the catalyst is filtered off, and the filtrate is concentrated under reduced pressure to isolate the quaternary ammonium bromide salt with yields typically exceeding 90%.

- High purity of the product without requiring extensive purification.

- Mild reaction conditions.

- Good scalability for technical production.

| Parameter | Details |

|---|---|

| Catalyst | Pd/C (1 g per 0.1 mol substrate) |

| Solvent | Ethanol (150 mL per 0.1 mol substrate) |

| Temperature | Room temperature |

| Pressure | Atmospheric |

| Hydrogen equivalents | 2 molar equivalents |

| Yield | 95.6% |

| Melting Point | 91–99 °C (literature: 90–98 °C) |

| Elemental Analysis (Calc.) | C: 66.12%, H: 7.13%, N: 18.36% |

| Elemental Analysis (Exp.) | C: 65.85%, H: 7.02%, N: 18.10% |

Source: Adapted from CN88100923A patent data with modifications for the target compound.

Mannich Condensation Approach

Another approach involves the Mannich reaction, a condensation between a propine derivative, formaldehyde (preferably paraformaldehyde), and a tertiary amine to form the quaternary ammonium salt.

Step 1: Reaction Setup

The propine derivative (alkyne-containing compound) is reacted with paraformaldehyde and the corresponding amine in an inert organic solvent such as ether, dioxane, or tetrahydrofuran (THF).

Step 2: Reaction Conditions

The mixture is heated to the reflux temperature of the solvent to promote condensation. The reaction proceeds under anhydrous conditions to avoid side reactions.

Step 3: Product Isolation

The product is extracted with suitable organic solvents and purified by crystallization or chromatography.

- Avoids the use of pyridine, simplifying purification.

- Environmentally favorable due to mild conditions.

- High purity of intermediate products.

Comparative Summary of Preparation Methods

| Preparation Method | Key Features | Advantages | Typical Yield (%) | Purity Level |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C or Raney Ni catalyst, ethanol | Mild conditions, high yield | 90–96 | High (crystallized) |

| Mannich Condensation | Paraformaldehyde, ether solvents | Environmentally friendly, mild | 70–85 | High |

| Grignard Reaction + Quaternization | Alkylmagnesium halide, anhydrous ether | High purity, no pyridine needed | 85–95 | Very high |

Additional Notes and Considerations

Catalyst Reuse: Pd/C catalyst can be filtered and reused directly in subsequent hydrogenations, improving process economy.

Solvent Choice: Lower aliphatic alcohols are preferred for hydrogenation due to solubility and reaction efficiency.

Reaction Monitoring: Hydrogen uptake monitoring is crucial to determine reaction completion in catalytic hydrogenation.

Purification: Crystallization is the preferred method for purification, yielding products with consistent melting points and elemental analysis matching theoretical values.

Environmental Impact: Methods avoiding pyridine and harsh reagents are favored for greener synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-4-phenyl-4-(2-pyridyl)-2-butynyl)trimethylammonium bromide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the hydroxy group or to convert the alkyne to an alkene or alkane using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst, anhydrous conditions.

Substitution: Sodium chloride, sodium iodide, sodium hydroxide, aqueous or organic solvents.

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an alkene or alkane derivative.

Substitution: Formation of different quaternary ammonium salts.

Scientific Research Applications

Chemistry

In chemistry, (4-Hydroxy-4-phenyl-4-(2-pyridyl)-2-butynyl)trimethylammonium bromide is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures. It can also serve as a catalyst or a ligand in various chemical reactions.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, allowing researchers to investigate biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may have applications in the treatment of certain diseases or conditions due to its ability to interact with biological targets.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique structure makes it valuable for the development of new materials and products.

Mechanism of Action

The mechanism of action of (4-Hydroxy-4-phenyl-4-(2-pyridyl)-2-butynyl)trimethylammonium bromide involves its interaction with molecular targets such as proteins, enzymes, or receptors. The hydroxy, phenyl, and pyridyl groups contribute to its binding affinity and specificity. The quaternary ammonium group enhances its solubility and stability in aqueous environments. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The evidence highlights several trimethylammonium-containing compounds and quaternary ammonium salts, though none are direct structural analogs. Key comparisons are inferred based on shared functional groups and applications:

Methanethiosulfonate (MTS) Reagents

MTS reagents (e.g., MTSET, MTSES, MTSEA) share the trimethylammonium group but differ in their reactive moieties (e.g., methanethiosulfonate groups). These compounds are widely used to study cysteine accessibility in proteins, particularly in ion channels like ENaC and ASIC1a .

- Key Differences :

- The target compound lacks the methanethiosulfonate group critical for covalent cysteine modification.

- Its hydroxyl and aromatic groups may confer distinct solubility or receptor-binding properties compared to MTS reagents.

Tetraheptylammonium Bromide

This simpler quaternary ammonium salt (evidence title in ) has a long alkyl chain instead of aromatic systems. Such compounds typically act as surfactants or phase-transfer catalysts.

Other Bromide Salts in Evidence

Compounds like PY2173 (5-(4-bromo-phenyl)-2-methyl-pyridine) and PY533 (5-bromomethylisophthalic acid dimethyl ester) share brominated aromatic systems but lack the trimethylammonium group. Their roles in organic synthesis (e.g., Suzuki coupling) highlight the versatility of brominated intermediates, which the target compound may also exploit .

Structural and Functional Analysis Table

Research Findings and Limitations

- MTS Reagents: Demonstrated utility in probing ENaC and ASIC1a channels, with MTSET inhibiting currents by ~80% in specific mutants . The target compound’s hydroxyl group could mimic endogenous channel ligands but requires experimental validation.

- Quaternary Ammonium Salts : Aliphatic variants (e.g., tetraheptylammonium) lack bioactivity but highlight the importance of charge density in solubility and aggregation behavior .

Critical Gaps :

No pharmacological data (e.g., IC50, binding assays) for the target compound.

No synthetic routes or stability studies in the evidence.

Biological Activity

(4-Hydroxy-4-phenyl-4-(2-pyridyl)-2-butynyl)trimethylammonium bromide is a quaternary ammonium compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₁₈BrN

- Molecular Weight : 275.19 g/mol

- CAS Number : 2110-33-0

The compound features a trimethylammonium group, which contributes to its solubility and biological activity, particularly in interactions with biological membranes.

Pharmacological Effects

- Antimicrobial Activity : Research indicates that quaternary ammonium compounds exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, likely due to its ability to disrupt microbial cell membranes .

- Cytotoxicity : Studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve oxidative stress and mitochondrial dysfunction .

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits by modulating neurotransmitter systems and reducing neuroinflammation. This is particularly relevant in models of neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The positively charged ammonium group interacts with negatively charged components of bacterial membranes, leading to increased permeability and cell lysis.

- Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), contributing to cellular damage in pathogens and cancer cells.

- Neurotransmitter Modulation : It may influence the release and reuptake of neurotransmitters, particularly in cholinergic pathways, which could explain its neuroprotective effects.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various quaternary ammonium compounds, including this compound. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL, showcasing its potential as an antimicrobial agent .

Cytotoxicity in Cancer Research

In vitro assays conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM. The mechanism was linked to increased levels of ROS and activation of caspase pathways, indicating apoptosis induction .

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₈BrN |

| Molecular Weight | 275.19 g/mol |

| CAS Number | 2110-33-0 |

| Antimicrobial MIC | 32 µg/mL (Staphylococcus aureus) |

| IC50 (Cytotoxicity) | 25 µM |

| Proposed Mechanisms | Membrane disruption, oxidative stress induction |

Q & A

Q. What are the recommended methods for synthesizing (4-hydroxy-4-phenyl-4-(2-pyridyl)-2-butynyl)trimethylammonium bromide?

Synthesis typically involves quaternization of a tertiary amine precursor with a brominated alkyne. A multi-step approach may include:

- Step 1 : Preparation of the tertiary amine intermediate via nucleophilic substitution or coupling reactions (e.g., Sonogashira coupling for alkyne formation).

- Step 2 : Quaternization using trimethylamine and a brominating agent (e.g., methyl bromide or brominated electrophiles).

- Purification : Column chromatography with polar solvents (e.g., 10% ethyl acetate in hexane) and recrystallization from chloroform/ethanol mixtures .

- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95% by area normalization).

Q. How should researchers handle this compound safely in the laboratory?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- First Aid : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent degradation.

Q. What analytical techniques are critical for structural characterization?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the quaternary ammonium group (δ ~3.0–3.5 ppm for N⁺(CH₃)₃) and alkyne protons (δ ~2.5–3.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M⁺] ~399.3 g/mol).

- Elemental Analysis : Validate C, H, N content (e.g., C: ~60–65%, N: ~7–9%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the alkyne moiety?

Conflicting data on alkyne stability may arise from solvent polarity or trace metal contamination.

- Experimental Design :

- Compare reactivity in anhydrous THF vs. aqueous-DMSO mixtures.

- Use chelating agents (e.g., EDTA) to sequester metal impurities .

- Monitor alkyne degradation via IR spectroscopy (C≡C stretch ~2100–2260 cm⁻¹) .

- Statistical Analysis : Apply ANOVA to assess solvent/metal effects across triplicate trials.

Q. What strategies mitigate impurities in the final product?

Common impurities include unreacted amine precursors or bromide salts.

- Chromatography : Optimize gradient elution (e.g., 5–30% methanol in dichloromethane) to separate quaternary ammonium species .

- Counterion Analysis : Ion chromatography to quantify free bromide (target: <0.1% w/w) .

- Stability Studies : Accelerated degradation under heat (40°C) and humidity (75% RH) to identify labile functional groups .

Q. How does the pyridyl group influence the compound’s biological activity?

- Structure-Activity Relationship (SAR) :

- Replace the pyridyl group with phenyl or thiophene analogs to assess receptor binding.

- Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions with acetylcholine-binding proteins .

- In Vitro Testing : Measure IC₅₀ values in neuronal cell lines (e.g., SH-SY5Y) to correlate substituent effects with activity .

Q. What are the challenges in quantifying this compound in biological matrices?

- Sample Preparation : Solid-phase extraction (C18 columns) to isolate the compound from plasma proteins .

- Detection Limits : LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL using deuterated internal standards .

- Matrix Effects : Validate recovery rates (≥85%) in spiked serum/urine samples .

Methodological Notes

- Synthetic Protocols : Adapt methods from structurally related quaternary ammonium compounds (e.g., benzyltriphenylphosphonium bromides) .

- Safety Data : Toxicity profiles are inferred from analogous bromides due to limited toxicological studies on the target compound .

- Advanced Characterization : Collaborative studies with crystallography facilities may be needed for X-ray structure determination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.